Cas no 83945-57-7 (1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-)

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- structure
83945-57-7 structure
商品名:1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-
CAS番号:83945-57-7
MF:C20H30O2
メガワット:302.451006412506
CID:836833
PubChem ID:12303813

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- 化学的及び物理的性質

名前と識別子

    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl ]-, (1R,4aR,5S,8aR)-
    • 4-Epicommunic acid
    • (1R,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pe ntadien-1-yl]decahydro-1-naphthalenecarboxylic acid
    • Labda-8(17)
    • [ "Labda-8(17)", "12E", "14-trien-18-oic acid" ]
    • (1R,4aR,5S,8aR)-Decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadien-1-yl]-1-naphthalenecarboxylic acid (ACI)
    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, [1R-[1α,4aβ,5β(E),8aα]]- (ZCI)
    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- (9CI)
    • (+)-trans-Ozic acid
    • 4-epi-trans-Communic acid
    • trans-Ozic acid
    • (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
    • CHEMBL3402737
    • FS-9087
    • (+)-trans-Ozic acid; 4-epi-trans-Communic acid
    • (1R,4AR,5S,8aR)-1,4a-dimethyl-6-methylene-5-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalene-1-carboxylic acid
    • AKOS040761135
    • 83945-57-7
    • 1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-
    • インチ: 1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20+/m0/s1
    • InChIKey: YGBZFOQXPOGACY-ONIUZDBUSA-N
    • ほほえんだ: C[C@@]12[C@@H](C/C=C(\C)/C=C)C(=C)CC[C@H]1[C@](CCC2)(C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 302.22500
  • どういたいしつりょう: 302.224580195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 516
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 271.7±40.0 °C at 760 mmHg
  • フラッシュポイント: 144.3±12.9 °C
  • PSA: 37.30000
  • LogP: 5.37230
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- セキュリティ情報

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3028-5 mg
4-Epicommunic acid
83945-57-7 98%
5mg
¥ 3,330 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E12800-5mg
(1R,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pe ntadien-1-yl]decahydro-1-naphthalenecarboxylic acid
83945-57-7 ,HPLC≥98%
5mg
¥3438.0 2023-09-08
TargetMol Chemicals
TN3028-5mg
4-Epicommunic acid
83945-57-7
5mg
¥ 3330 2024-07-20
TargetMol Chemicals
TN3028-1 mL * 10 mM (in DMSO)
4-Epicommunic acid
83945-57-7 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN3028-1 ml * 10 mm
4-Epicommunic acid
83945-57-7
1 ml * 10 mm
¥ 3430 2024-07-20

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 2

はんのうじょうけん
1.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
2.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
3.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 3

はんのうじょうけん
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  2,3-Benzodioxin-1,4-dione ;  rt; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  6 h, 40 °C
1.3 Solvents: Water ;  pH 7
2.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
2.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
2.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
2.4 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Toluene ;  rt; 24 h, 110 °C
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 4

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Toluene ;  rt; 24 h, 110 °C
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 6

はんのうじょうけん
1.1 Solvents: Toluene ;  rt; 24 h, 110 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 7

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Solvents: Toluene ;  rt; 24 h, 110 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 8

はんのうじょうけん
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
4.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
5.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
2.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  2,3-Benzodioxin-1,4-dione ;  rt; 12 h, 40 °C; 40 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  6 h, 40 °C
2.3 Solvents: Water ;  pH 7
3.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
3.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
3.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
3.4 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
5.1 Solvents: Toluene ;  rt; 24 h, 110 °C
6.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
6.3 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
1.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
7.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
7.3 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
8.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 11

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
3.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
4.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 13

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
2.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
6.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
7.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 15

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C → 22 °C; 2.5 h, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
2.2 Reagents: Triphenylphosphine ;  -78 °C → 22 °C; 4 h, 22 °C
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
4.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
4.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
8.2 Reagents: Hydrochloric acid Solvents: Water
9.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
10.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
10.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
10.3 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
11.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 16

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
1.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Toluene ;  rt; 24 h, 110 °C
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

合成方法 17

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
5.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
6.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
2.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
2.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
4.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water
7.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
8.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
8.3 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
9.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 19

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
1.2 Reagents: Triphenylphosphine ;  -78 °C → 22 °C; 4 h, 22 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
3.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
3.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
5.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
7.2 Reagents: Hydrochloric acid Solvents: Water
8.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
9.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
9.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
9.3 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
10.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

合成方法 20

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
1.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Toluene ;  rt; 24 h, 110 °C
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Raw materials

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Preparation Products

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- 関連文献

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd